molecular formula C12H17BClNO3 B1446191 (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-27-0

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1446191
CAS RN: 1704074-27-0
M. Wt: 269.53 g/mol
InChI Key: YBHHYLXQDVJKRN-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is non-planar, leading to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” often involve metal-catalyzed procedures . For example, the Suzuki-Miyaura cross-coupling reactions are commonly used .

Scientific Research Applications

Boronic Acids in Drug Discovery

Boronic acids are renowned for their role in the development of therapeutic agents, thanks to their unique reactivity and ability to form reversible covalent bonds with various biological molecules. They have been instrumental in the synthesis of proteasome inhibitors used in cancer therapy, such as bortezomib, and in the design of inhibitors targeting enzymes like serine proteases (Plescia & Moitessier, 2020). Moreover, the structural flexibility and modifiability of boronic acids have facilitated the creation of compounds with enhanced potency and selectivity for their biological targets, significantly impacting the drug development process.

Boronic Acids in Sensor Development

Boronic acids have been utilized in the development of chemical sensors due to their affinity for binding to diols and polyols, making them excellent detectors for sugars and other biologically relevant molecules. Sensors incorporating boronic acids can provide critical insights into physiological processes and disease states, including diabetes, by monitoring glucose levels in biological fluids (Bian et al., 2019). This capability underscores the potential of boronic acid derivatives in biomedical research and diagnostic applications.

Material Science and Organic Synthesis

In material science, boronic acids contribute to the development of novel materials with specific binding properties, including polymers and organic frameworks that can be used for catalysis, drug delivery systems, and environmental remediation. Their stability and ease of modification make them suitable for constructing complex molecular architectures (Supuran, 2017). In organic synthesis, boronic acids serve as versatile intermediates in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

properties

IUPAC Name

[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHYLXQDVJKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178637
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704074-27-0
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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